molecular formula C5H7F3O2 B031815 5,5,5-trifluoropentanoic Acid CAS No. 407-62-5

5,5,5-trifluoropentanoic Acid

Cat. No. B031815
CAS RN: 407-62-5
M. Wt: 156.1 g/mol
InChI Key: RUEXKRNFAABHHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,5,5-trifluoropentanoic acid derivatives involves several methodologies. For example, 2-amino-3-methyl-5,5,5-trifluoropentanoic acid, a diastereomeric mixture, was synthesized through methods including bromination and amination of 3-methyl-5,5,5-trifluoropentaonic acid, yielding the title compounds with overall yields near 45% in several trials. This starting material is derived from anodic trifluoromethylation of menthallyl cyanide (Muller, 1987).

Molecular Structure Analysis

The molecular structure of 5,5,5-trifluoropentanoic acid derivatives has been explored through various chemical reactions, demonstrating the versatility of the trifluoromethyl group in organic synthesis. For instance, 5,5,5-Trifluorolaevulic acid was prepared through acidic hydrolysis of a Claisen condensation product, leading to various derived compounds, showcasing the trifluoromethyl group's influence on molecular structure and reactivity (Brown, Burdon, Smith, & Tatlow, 1960).

Chemical Reactions and Properties

The trifluoromethyl group in 5,5,5-trifluoropentanoic acid derivatives significantly affects their chemical reactivity. For instance, the synthesis of trifluoromethylated arylpropanoic acids under superacidic conditions demonstrates the group's impact on enhancing reaction efficiencies and influencing the design of pharmaceuticals due to its role in improving lipophilicity and bioavailability (Prakash, Paknia, Vaghoo, Rasul, Mathew, & Olah, 2010).

Physical Properties Analysis

The introduction of the trifluoromethyl group into pentanoic acid derivatives alters their physical properties, such as boiling points, solubility, and stability. The trifluoromethyl group's strong electronegativity and size affect the molecule's overall polarity and hydrophobicity, influencing its behavior in different environments. Detailed analysis of these properties requires specific experimental data from the synthesis and characterization studies mentioned above.

Chemical Properties Analysis

The chemical properties of 5,5,5-trifluoropentanoic acid derivatives, including acidity, reactivity towards nucleophiles, and participation in condensation reactions, are significantly influenced by the trifluoromethyl group. This group's strong electron-withdrawing effect stabilizes the carboxylate anion, potentially altering the acid's pKa and reactivity in organic synthesis. For example, the synthesis of various hetero- and carbocycles demonstrates the versatility of trifluoromethylated compounds in organic chemistry, highlighting the unique reactivity patterns enabled by the trifluoromethyl group (Ichikawa, Iwai, Nadano, Mori, & Ikeda, 2008).

Scientific Research Applications

  • Organic Synthesis Applications : Trifluoromethanesulfonic acid, a related compound, is notably used in electrophilic aromatic substitution reactions and in forming carbon-carbon and carbon-heteroatom bonds, highlighting its utility in organic synthesis (Kazakova & Vasilyev, 2017).

  • Pharmaceutical and Material Science Applications : A study on 2,4,5-trifluorobenzoic acid, another related compound, reveals its synthesis via a microflow process, indicating high yield and purity applications in pharmaceutical and material science (Deng et al., 2015).

  • Biomedical Applications : The synthesis of enantiomerically pure fluorinated amino acids, including variants of trifluoropentanoic acid, expands their potential as building blocks for new drugs and innovative biomaterials (Biava & Budisa, 2013).

  • Catalysis in Organic and Organometallic Chemistry : Tris(pentafluorophenyl)borane, another related compound, serves as a versatile boron Lewis acid with applications including hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).

  • Lewis Acid Catalysis : Scandium trifluoromethanesulfonate, a related compound, is a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara et al., 1996).

  • Peptide Stability Enhancement : The incorporation of diastereoisomers of trifluoroleucine, related to trifluoropentanoic acid, into peptides results in increased stability and enhanced thermal stability for heterodimers (Montclare et al., 2009).

  • Synthetic Pathways in Chemistry : A study on the synthesis of 5,5,5-trifluoro-DL-isoleucine and 5,5,5-trifluoro-DL- alloisoleucine, derivatives of trifluoropentanoic acid, presents an efficient method involving bromination and amination (Muller, 1987).

  • Enzyme Binding Studies : The study of 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid's complex with carboxypeptidase A using nuclear magnetic resonance spectroscopy provides insights into enzyme binding mechanisms (Teater et al., 1988).

Safety and Hazards

5,5,5-Trifluoropentanoic acid poses certain hazards. It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It can cause eye irritation and may be harmful if swallowed . It may also pose a slight fire hazard when exposed to heat or flame . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

5,5,5-Trifluoropentanoic Acid is primarily used in the fluorination of mammalian cell surfaces

Mode of Action

It is known to be involved in thefluorination of mammalian cell surfaces . This suggests that it may interact with cell surface proteins or lipids, introducing fluorine atoms that could potentially alter their properties and functions.

Biochemical Pathways

5,5,5-Trifluoropentanoic Acid is used in the sialic acid biosynthetic pathway . Sialic acids are a family of nine-carbon sugars that are commonly found at the outermost end of glycan chains on the cell surface. They play crucial roles in various biological processes, including cell-cell interactions, immunity, and pathogenesis.

properties

IUPAC Name

5,5,5-trifluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEXKRNFAABHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382088
Record name 5,5,5-trifluoropentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-trifluoropentanoic Acid

CAS RN

407-62-5
Record name 5,5,5-trifluoropentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-Trifluoropentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is there interest in synthesizing 5,5,5-trifluoropentanoic acid?

A: 5,5,5-Trifluoropentanoic acid is a valuable building block in organic synthesis, particularly for creating fluorinated analogues of biologically active compounds. Introducing fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to its use in developing enzyme inhibitors, particularly for hydrolytic enzymes like acetylcholinesterase and pepsin. []

Q2: What are the common synthetic routes for producing 5,5,5-trifluoropentanoic acid?

A: Several methods have been explored for synthesizing 5,5,5-trifluoropentanoic acid. One approach involves using methallyl cyanide, methyl trifluoroethyl ketone, or trifluoropentanol as starting materials. [] Another method utilizes a dynamic kinetic resolution of racemic 2-amino-5,5,5-trifluoropentanoic acid to obtain the desired enantiomer. []

Q3: How does 5,5,5-trifluoropentanoic acid interact with enzymes?

A: 5,5,5-Trifluoropentanoic acid, specifically its derivative 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid, acts as an inhibitor of carboxypeptidase A, a zinc metalloprotease. [, ] The fluorine atoms in the molecule contribute to its inhibitory activity. It's believed that the fluorinated ketone moiety forms a stable hemiacetal with the active site serine residue of the enzyme, thus blocking its activity. []

Q4: Are there any environmental concerns regarding 5,5,5-trifluoropentanoic acid?

A: While specific information on the environmental impact of 5,5,5-trifluoropentanoic acid is limited, its structural similarity to other short-chain fluorinated carboxylates raises concerns. Research suggests that microorganisms can activate these compounds by forming CoA adducts, potentially as part of their degradation pathways. [] This highlights the need to investigate the environmental fate and potential bioaccumulation of 5,5,5-trifluoropentanoic acid.

Q5: What are the future directions for research on 5,5,5-trifluoropentanoic acid?

A5: Further research should focus on:

  • Exploring the substrate specificity and kinetics of enzymes involved in the metabolism of 5,5,5-trifluoropentanoic acid and similar fluorinated compounds. []

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